3beta-Aecetoxy-4-androsten-17-on
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Overview
Description
3beta-Aecetoxy-4-androsten-17-on, also known as 3β-acetoxy-4-androsten-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound is naturally produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Aecetoxy-4-androsten-17-on can be achieved through various synthetic routes. One common method involves the interaction of ethylene glycol with 3β-acetoxy-15β, 16β-methylene-5-androsten-17-one, followed by oxidation and stereoselective reduction . The oxidation process typically uses CrO3-C5H5N as the oxidant, while the reduction process employs Li[Al(OC(CH3)3)3H] as the reductive agent .
Industrial Production Methods
Industrial production of this compound often involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields high quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3beta-Aecetoxy-4-androsten-17-on undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: CrO3-C5H5N is commonly used as the oxidant.
Reduction: Li[Al(OC(CH3)3)3H] is used as the reductive agent.
Substitution: Various nucleophiles can be used to substitute the acetoxy group.
Major Products Formed
The major products formed from these reactions include 3β-acetoxy-17, 17-ethylendioxy-15β, 16β-methylene-5-androsten-7β-ol and other derivatives .
Scientific Research Applications
3beta-Aecetoxy-4-androsten-17-on has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3beta-Aecetoxy-4-androsten-17-on involves its conversion to active metabolites that interact with androgen receptors. These interactions modulate the expression of target genes involved in various physiological processes . The compound also inhibits the enzyme testosterone 5α-reductase, reducing the conversion of testosterone to DHT .
Comparison with Similar Compounds
Similar Compounds
Androstenol: A steroidal pheromone with similar structural features.
Androstenone: Another steroidal pheromone with a similar backbone structure.
Uniqueness
3beta-Aecetoxy-4-androsten-17-on is unique due to its specific acetoxy group at the 3β position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h12,15-18H,4-11H2,1-3H3 |
InChI Key |
OJXGRUAWXGFZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4=O)C)C |
Origin of Product |
United States |
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